molecular formula C11H16ClN B1433174 6,8-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride CAS No. 1375473-09-8

6,8-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

Cat. No.: B1433174
CAS No.: 1375473-09-8
M. Wt: 197.7 g/mol
InChI Key: HAUCRYYBFFRYTM-UHFFFAOYSA-N
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Description

6,8-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride is an organic compound with the CAS Number: 1375473-09-8 . It has a molecular weight of 197.71 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15N.ClH/c1-8-6-9(2)11-10(7-8)4-3-5-12-11;/h6-7,12H,3-5H2,1-2H3;1H . The InChI key is HAUCRYYBFFRYTM-UHFFFAOYSA-N .


Chemical Reactions Analysis

Tetrahydroquinolines are produced by hydrogenation of quinolines . Because the hydrogenation is reversible, tetrahydroquinoline has been often examined as a hydrogen-donor solvent in coal liquifaction . Using homogeneous catalysts, asymmetric hydrogenation has been demonstrated .


Physical and Chemical Properties Analysis

This compound is a powder . The storage temperature is room temperature .

Scientific Research Applications

Analgesic and Anti-Inflammatory Effects

6,8-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride has shown potential in analgesic and anti-inflammatory applications. Research indicates that it exhibits pronounced anti-inflammatory effects and could be used in medical practice as a non-narcotic analgesic (Rakhmanova et al., 2022).

Chemistry and Synthesis

The compound has been involved in studies exploring its chemistry and synthesis. For example, it was used in the cyclisation of N -(1,1-dimethylpropargyl) anilines, demonstrating the reactivity of its heterocyclic ring (Williamson & Ward, 2005).

Local Anesthetic Activity and Toxicity

Further studies have evaluated its local anesthetic activity, acute toxicity, and structure–toxicity relationship. These studies suggest that compounds of this compound exhibit high local anesthetic activity and variable hepatotoxicity (Azamatov et al., 2023).

Biological Activities

Research has also delved into the potential biological activities of the compound. For instance, its derivatives have been shown to have activity as peroxisome proliferator activated receptor agonists, with implications in the treatment of type-2 diabetes (Bunce et al., 2013).

Crystal and Molecular Structure Analysis

The crystal and molecular structure of certain derivatives of this compound have been studied, providing insights into its chemical properties and potential applications (Kharchenko et al., 1987).

Pesticidal Activities

Additionally, the compound has been investigated for its pesticidal activities. Certain derivatives have shown promising herbicidal and insecticidal activities, suggesting potential use in agriculture (Pyrko, 2022).

Antifungal and Contraceptive Activities

Exploratory studies have synthesized novel tetrahydroisoquinolines, including derivatives of this compound, with both antifungal and contraceptive activities (Rong-mei, 2006).

Antiglioma Agents

Finally, some analogs have been evaluated for their antiglioma activity, showing potential as therapeutic agents in the treatment of gliomas (Patil et al., 2010).

Safety and Hazards

The safety information for 6,8-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

6,8-dimethyl-1,2,3,4-tetrahydroquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-8-6-9(2)11-10(7-8)4-3-5-12-11;/h6-7,12H,3-5H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAUCRYYBFFRYTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)CCCN2)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,8-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 2
6,8-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 3
6,8-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 4
6,8-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 5
6,8-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride
Reactant of Route 6
6,8-Dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride

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